molecular formula C22H24N4O2 B2397619 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034388-87-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Katalognummer: B2397619
CAS-Nummer: 2034388-87-7
Molekulargewicht: 376.46
InChI-Schlüssel: FDNSGGADBXNSHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a structurally complex carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a phenyl group and a pyridinyl-methyl moiety bearing a 1-methylpyrazole substituent. This compound’s design integrates heterocyclic motifs (pyridine, pyrazole) and a rigid tetrahydropyran scaffold, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Eigenschaften

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-13-17(7-10-23-20)14-24-21(27)22(8-11-28-12-9-22)19-5-3-2-4-6-19/h2-7,10,13,15-16H,8-9,11-12,14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNSGGADBXNSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate findings regarding its synthesis, characterization, and biological evaluation, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Synthesis and Characterization

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The synthesis starts with the formation of the pyrazole and pyridine intermediates.
  • Coupling Reactions : These intermediates are then coupled, often using palladium or copper catalysts to facilitate the reaction.
  • Amidation : The final step involves amidation to form the carboxamide functional group.

The compound's structure can be confirmed through various techniques such as NMR and mass spectrometry, which provide insights into its purity and molecular integrity.

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to metabolic pathways, which can be beneficial in treating conditions like cancer and metabolic disorders.
  • Receptor Modulation : The compound may interact with certain receptors in the body, influencing physiological responses such as blood pressure regulation and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research has indicated that derivatives with similar structures can inhibit AMPK (AMP-activated protein kinase), a key regulator in cellular energy homeostasis that is often dysregulated in cancer cells .

Antihypertensive Properties

Another significant area of research involves its antihypertensive effects. Compounds with structural similarities have been shown to act as angiotensin II receptor antagonists, effectively lowering blood pressure with fewer side effects compared to traditional antihypertensives .

Study 1: Antioxidant and Antihypertensive Evaluation

A recent study synthesized a series of compounds based on similar frameworks and evaluated their biological activities using various assays:

CompoundDPPH Scavenging Activity (%)Antihypertensive Effect (mmHg)
AV28510.30 ± 0.21
AV37810.66 ± 0.52
Control5022.13 ± 0.14

The results indicated that the synthesized compounds exhibited significant free radical scavenging activity, surpassing that of the control group .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand how these compounds interact at the molecular level with target enzymes:

CompoundBinding Affinity (kcal/mol)Target Enzyme
AV9-9.5Urease
AV10-8.7NAMPT

These studies suggest that certain derivatives may effectively bind to their target sites, enhancing their therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The compound shares key features with several analogs, including:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Method
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Target) Tetrahydro-2H-pyran, phenyl, pyridinyl-methyl, 1-methylpyrazole, carboxamide C24H27N5O2* ~417.5 Likely via coupling of pyrazole-carboxylic acid with amine intermediate
AS 2444697 () Tetrahydro-2H-pyran-4-yl, pyrazol-4-yl, 2-methylpyridin-4-yl, oxazole-carboxamide C21H23N5O3·HCl 442.9 Multi-step synthesis involving heterocyclic coupling
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine, ethyl-methylpyrazole, phenyl, carboxamide C21H22N6O 374.4 Condensation of carboxamide with substituted pyrazole

*Calculated based on structural formula.

Key Observations

Scaffold Diversity :

  • The target compound uses a tetrahydro-2H-pyran scaffold, which enhances metabolic stability compared to the pyrazolo[3,4-b]pyridine core in ’s compound .
  • AS 2444697 () incorporates an oxazole-carboxamide group, which may improve hydrogen-bonding interactions compared to the target’s simpler carboxamide .

The 2-methylpyridin-4-yl group in AS 2444697 () could enhance lipophilicity compared to the target’s unsubstituted pyridine .

Synthetic Complexity :

  • All three compounds require multi-step syntheses, but the target’s preparation (inferred from ) involves coupling a pyrazole-carboxylic acid with an amine intermediate, a method widely used for carboxamide derivatives .

Hypothetical Pharmacological Implications

  • The tetrahydro-2H-pyran scaffold in the target compound may confer better metabolic stability than the pyrazolo[3,4-b]pyridine system in , which is prone to oxidation .
  • The absence of a charged group (e.g., oxazole in AS 2444697) in the target compound might reduce off-target interactions but could limit solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of structurally analogous pyrazole-pyridine-tetrahydro-2H-pyran hybrids typically involves multi-step protocols. Key steps include:

  • Amide bond formation : Coupling pyridine-4-methanamine intermediates with tetrahydro-2H-pyran-4-carboxylic acid derivatives using coupling agents like HATU or EDC .
  • Heterocyclic ring assembly : Suzuki-Miyaura cross-coupling for pyrazole-pyridine motifs (e.g., Pd catalysis, 80–100°C, DMF solvent) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Example Reaction Table :

StepReagents/ConditionsYieldPurity (HPLC)
Pyrazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C24%97.24%
Amide formationHATU, DIPEA, DCM, RT82%99.86%

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CD₃OD solvent) to verify methyl groups (δ ~2.21 ppm for pyrazole-CH₃) and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 364.2 [M+1]⁺) and HRMS for molecular weight confirmation .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Solubility : Highly soluble in organic solvents (DMSO, ethanol) but limited aqueous solubility (~0.1 mg/mL in PBS pH 7.4) .
  • Stability : Stable at 25°C for 48 hours in neutral buffers; degradation observed under acidic (pH <3) or alkaline (pH >9) conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Substituent modification : Replace the phenyl group on the tetrahydro-2H-pyran with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on bioactivity .
  • Scaffold hopping : Compare with analogs like N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide to evaluate pyridine vs. pyrimidine effects .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, CDK2) .

Q. What methodologies resolve contradictions in biological activity data across assays?

  • Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to account for cell-type-specific toxicity .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
  • Metabolic stability assays : Incubate with liver microsomes (human vs. murine) to clarify species-dependent discrepancies .

Q. How can target engagement be validated in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding by heating lysates (37–65°C) and quantifying target protein stability via Western blot .
  • Fluorescence polarization : Label the compound with FITC and measure binding to recombinant proteins (e.g., KD determination) .
  • CRISPR/Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

Notes for Methodological Rigor

  • Use standardized IUPAC naming without abbreviations to ensure reproducibility .
  • Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.